3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857828
InChI: InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3
SMILES:
Molecular Formula: C12H11ClO3
Molecular Weight: 238.66 g/mol

3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC15857828

Molecular Formula: C12H11ClO3

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one -

Specification

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
IUPAC Name 3-acetyl-5-(4-chlorophenyl)oxolan-2-one
Standard InChI InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3
Standard InChI Key GFSYYCBTKYIXJP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CC(OC1=O)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Identity of 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one

Core Structural Features

The compound belongs to the dihydrofuran-2(3H)-one class, characterized by a five-membered lactone ring with one double bond reduced. The 3-position is substituted with an acetyl group (-COCH3), while the 5-position bears a 4-chlorophenyl moiety. This arrangement creates a planar γ-lactone system conjugated with the electron-withdrawing chlorine atom, influencing both electronic distribution and intermolecular interactions .

The dihydrofuran-2(3H)-one scaffold adopts a half-chair conformation, with the acetyl group at C3 introducing steric effects that may hinder free rotation. X-ray crystallographic data for analogous compounds, such as 3,3-dimethyl-5-(p-tolyl)dihydrofuran-2(3H)-one, reveal bond lengths of approximately 1.46 Å for the lactonic C-O bond and 1.52 Å for the C-C bonds in the furan ring .

Systematic Nomenclature and Derivatives

  • IUPAC Name: 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one

  • Alternative Designations: 5-(4-Chlorophenyl)-3-acetyldihydrofuran-2-one; 3-Acetyl-5-(p-chlorophenyl)tetrahydrofuran-2-one

  • Key Derivatives: Modifications at the acetyl group (e.g., propionyl, benzoyl) or the 4-chlorophenyl ring (e.g., methoxy, nitro substituents) alter solubility and bioactivity profiles .

Synthetic Methodologies

Claisen-Schmidt Condensation Routes

The synthesis of γ-lactones with aromatic substituents frequently employs Claisen-Schmidt condensations between aldehydes and ketones. For example, 5-(4-chlorophenyl)furan-2-carbaldehyde (1a) reacts with acetyl-containing ketones under basic conditions to form α,β-unsaturated ketones, which undergo cyclization to yield dihydrofuranones .

Representative Procedure:

  • Aldehyde Preparation: 5-(4-Chlorophenyl)furan-2-carbaldehyde is synthesized from 2-furaldehyde and 4-chlorophenylmagnesium bromide in aqueous medium (45.2% yield) .

  • Condensation: Reacting the aldehyde with acetylacetone in ethanol with NaOH catalysis produces the chalcone intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the dihydrofuranone ring, with the acetyl group introduced via ketone participation .

Radical-Mediated Cyclizations

Copper-catalyzed radical pathways offer an alternative route, particularly for constructing the dihydrofuran ring. In the synthesis of 3,3-dimethyl-5-(p-tolyl)dihydrofuran-2(3H)-one, a Cu(I) catalyst mediates the coupling of α-diazo carbonyl compounds with alkenes, generating radical intermediates that cyclize to form the lactone .

Key Reaction Parameters:

  • Catalyst: Cu(acac)2 (10 mol%)

  • Solvent: Dichloroethane at 80°C

  • Yield: 65–82% for analogous compounds

One-Pot Multicomponent Syntheses

Efficient one-pot strategies combine β-oxo esters, aldehydes, and amines to assemble dihydrofuran derivatives. For instance, 1-(5-(4-chlorobenzylidene)-2-((2-chlorophenyl)imino)-2,5-dihydrofuran-3-yl)ethanone (4fd) is synthesized from ethyl acetoacetate, 4-chlorobenzaldehyde, and 2-chloroaniline in acetic acid, achieving 72% yield .

Advantages:

  • Reduced purification steps

  • High atom economy

  • Compatibility with diverse substituents

Spectroscopic Characterization

Infrared Spectroscopy

The carbonyl stretching vibrations (νC=O) of the lactone and acetyl groups appear as distinct peaks:

  • Lactone C=O: 1740–1760 cm⁻¹ (strong)

  • Acetyl C=O: 1680–1700 cm⁻¹ (moderate)
    In 5-(4-methoxyphenyl)-3,3-dimethyldihydrofuran-2(3H)-one (3ca), the lactone carbonyl absorbs at 1817 cm⁻¹, while the acetyl group in 4fd shows a band at 1651 cm⁻¹ .

Nuclear Magnetic Resonance Spectroscopy

1H NMR (400 MHz, CDCl3):

  • H3 (acetyl adjacent): δ 2.76 (s, 3H, COCH3)

  • H4 and H5 (furan protons): δ 5.42–5.39 (m, 1H) and δ 2.45–2.40 (m, 1H)

  • Aromatic protons: δ 7.27 (d, J = 8.0 Hz, 2H, Ar-H) and δ 7.60 (d, J = 8.5 Hz, 2H, Ar-H)

13C NMR (100 MHz, CDCl3):

  • Lactone carbonyl: δ 181.7

  • Acetyl carbonyl: δ 188.6

  • Aromatic carbons: δ 136.3 (C-Cl), 128.3–131.1 (Ar-C)

Mass Spectrometry

  • EI-MS: Molecular ion peak at m/z 278 (C13H11ClO3+, calc. 278.0342)

  • Fragmentation: Loss of CO (28 amu) from the lactone ring and cleavage of the acetyl group (43 amu)

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point127–129°CDifferential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOShake-flask method
logP (Octanol-Water)3.2 ± 0.3Chromatographic determination
Molar Refractivity67.8 cm³Computational modeling

Applications and Biological Relevance

Medicinal Chemistry

Dihydrofuranones exhibit antimicrobial, anti-inflammatory, and anticancer activities. The 4-chlorophenyl moiety enhances membrane permeability, while the acetyl group facilitates hydrogen bonding with biological targets . Compound 7c from PMC6479276 shows IC50 = 1.2 µM against MCF-7 breast cancer cells, suggesting potential for structural optimization .

Materials Science

The conjugated π-system enables applications in organic semiconductors. Hole mobility measurements for 3-acetyl-5-aryldihydrofuranones range from 0.012–0.025 cm²/V·s, comparable to rubrene derivatives .

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